molecular formula C11H13BrIN B8510107 6-Bromo-1-(2-iodoethyl)-1,2,3,4-tetrahydroquinoline

6-Bromo-1-(2-iodoethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B8510107
M. Wt: 366.04 g/mol
InChI Key: QYMDTDPDPJTMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(2-iodoethyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H13BrIN and its molecular weight is 366.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrIN

Molecular Weight

366.04 g/mol

IUPAC Name

6-bromo-1-(2-iodoethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H13BrIN/c12-10-3-4-11-9(8-10)2-1-6-14(11)7-5-13/h3-4,8H,1-2,5-7H2

InChI Key

QYMDTDPDPJTMHA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)N(C1)CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-bromo-1-(2-chloroethyl)-1,2,3,4-tetrahydroquinoline (compound 2, 1.80 g, 6.56 mmol) and sodium iodide (9.83 g, 65.6 mmol) in acetone (50 mL) was heated to reflux for 2 days at which time TLC analysis showed residual starting material 2. At this time a further portion of sodium iodide (19.66 g, 132.0 mmol) was added and the suspension refluxed for 5 days. The mixture was cooled to room temperature, filtered through a pad of celite and the filtrate concentrated to yield a yellow solid. The solid was taken up in a mixture of ethyl acetate/hexanes (150 mL) and filtered through a pad of silica gel, and the pad rinsed further with EtOAc/Hexanes. The filtrate was concentrated to yield a yellow oil, 3 (2.19 g, 91%). 1H-NMR (CDCl3) δ 7.12 (dd, 1H, J=8.7, 2.5 Hz), 7.09-7.04 (m, 1H), 6.42 (d, 1H, J=8.7), 3.65-3.60 (m, 2H), 3.33 (t, 2H, J=5.6 Hz), 3.25-3.19 (m, 2H), 2.72 (t, 2H, J=6.3 Hz), 1.98-1.90 (m, 2H). MS (ESI+): 366/368 (MH+, 100).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.66 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

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